ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative functionalized with a 2-fluorobenzoyl group at the 2-amino position and an ethyl ester at the 3-carboxylate position. This compound is synthesized from its precursor, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1), via acylation with 2-fluorobenzoyl chloride under reflux conditions . Its structural framework is notable for its fused bicyclic system, which enhances rigidity and influences binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-2-22-17(21)14-11-7-5-9-13(11)23-16(14)19-15(20)10-6-3-4-8-12(10)18/h3-4,6,8H,2,5,7,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJJTDAMKHRHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 307536-69-2) is a synthetic compound known for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is with a molar mass of approximately 333.38 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.358 g/cm³ (predicted) |
| Boiling Point | 427.2 °C (predicted) |
| pKa | 11.85 (predicted) |
| LogP | 5.31 |
| Flash Point | 212.2 °C |
These properties suggest that the compound has a relatively high boiling point and stability under standard conditions, which is advantageous for various applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi, making it a candidate for further investigation in therapeutic applications against infections .
Antioxidant Activity
The compound has also shown antioxidant properties , which are crucial in combating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thus protecting cellular components from damage.
The biological activity of this compound may involve interactions with specific enzymes or receptors within biological pathways. Although detailed mechanisms are still under investigation, it is hypothesized that the fluorobenzoyl group enhances binding affinity to target proteins, potentially modulating their activity .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can significantly reduce the viability of pathogenic microorganisms. For example, one study reported an IC50 value indicating effective inhibition against a range of bacterial strains .
- In Vivo Studies : Animal model studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo. Initial findings suggest potential benefits in treating infections resistant to conventional antibiotics.
- Comparative Analysis : A comparative analysis with similar compounds reveals that modifications in the molecular structure can lead to variations in biological activity. For instance, compounds with different substituents on the benzoyl group displayed distinct antimicrobial profiles, suggesting that structural optimization could enhance efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit promising anticancer properties. The presence of the fluorobenzoyl moiety is believed to enhance the compound's interaction with biological targets involved in cancer progression. In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology.
Antimicrobial Properties
Compounds containing the cyclopentathiophene structure have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways. This characteristic makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Neuropharmacological Effects
There is emerging evidence that derivatives of this compound may exhibit neuropharmacological effects, such as anticonvulsant and antidepressant activities. Studies have indicated that modifications to the thiophene ring can influence central nervous system activity, making it a subject of interest for treating neurological disorders.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic steps include:
- Formation of the cyclopentathiophene core through cyclization reactions.
- Introduction of the fluorobenzoyl group via acylation methods.
- Final esterification to yield the ethyl ester form.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of 2-acylamino-substituted cyclopenta[b]thiophene-3-carboxylates. Key structural variations among analogs include:
- Substituents on the acyl group (e.g., fluorobenzoyl, thiophene-carbonyl, phenylbenzoyl).
- Modifications to the ester group (e.g., methyl vs. ethyl esters).
- Functionalization of the thiophene core (e.g., saturation, fused rings).
Below is a comparative analysis of select analogs (Table 1), supported by synthesis routes, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Selected Analogs
Substituent Effects on Bioactivity and Physicochemical Properties
- This substituent is smaller and less lipophilic than 4-phenylbenzoyl (XLogP3 = 5.9 for the latter), which may influence membrane permeability .
- Heterocyclic Acyl Groups (e.g., Thiophene-2-carbonyl) : Thiophene-containing analogs introduce additional hydrogen-bonding and π-π stacking capabilities, which could modulate binding affinity in biological systems .
- Thioureido Derivatives : The 3-phenylthioureido analog exhibits antifungal and antibacterial properties, likely due to the thiourea moiety’s ability to disrupt microbial cell membranes or enzymes .
Research Findings and Implications
Anti-Cancer Potential: Derivatives such as ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (2) and cyclized thienotriazolopyrimidines (3) show promise in molecular docking studies against cancer targets .
Antimicrobial Activity : Thioureido derivatives highlight the scaffold’s adaptability for antimicrobial drug design .
Crystallographic Studies : Hydrogen-bonding patterns in related compounds (e.g., phenylthioureido derivatives) reveal robust intermolecular interactions, aiding in crystal engineering and solubility optimization .
Q & A
Q. Table 1: Representative Synthesis Data
| Precursor | Reagent | Solvent | Yield | Melting Point (°C) |
|---|---|---|---|---|
| 2-Amino derivative | 2-Fluorobenzoyl chloride | DMF | 37% | 184–185 |
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives targeting viral polymerases?
Methodological Answer:
SAR studies focus on modifying the cyclopenta[b]thiophene core and substituents to enhance bioactivity:
- Core Rigidity : The dihydro-4H-cyclopenta[b]thiophene scaffold provides conformational restraint, improving target binding .
- Substituent Effects :
- Assay Design : Evaluate derivatives in viral polymerase inhibition assays (e.g., influenza PA-PB1 subunit interaction assays) using fluorescence polarization .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the cyclopenta[b]thiophene ring (δ 2.30–2.90 ppm, multiplet for CH₂ groups) and 2-fluorobenzoyl moiety (δ 7.20–8.10 ppm, aromatic protons) .
- IR Spectroscopy : Confirm amide formation (C=O stretch ~1650 cm⁻¹) and ester groups (C-O stretch ~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS (e.g., m/z 321.3 [M+H]⁺) validates molecular weight .
Advanced: How are enzyme inhibition parameters (IC₅₀, selectivity) determined for NADPH oxidase (NOX) isoforms?
Methodological Answer:
- Assay Protocol :
- Cell-Based Assays : Use tetracycline-inducible NOX4-overexpressing cells to measure H₂O₂ production via Amplex Red fluorescence .
- IC₅₀ Calculation : Dose-response curves (0.1–50 µM) analyzed with nonlinear regression (Hill coefficient ~0.83) .
- Selectivity Screening : Compare inhibition against NOX2 (e.g., neutrophil membrane fractions) to identify isoform specificity .
Q. Table 2: NOX Inhibition Profile
| Parameter | NOX4 | NOX2 |
|---|---|---|
| IC₅₀ (µM) | 5.0 | >50 |
| Maximum Inhibition | 85% | <20% |
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Hazard Identification : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling predict binding modes to biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with viral polymerase PA-PB1 subunit. Key steps:
- Protein Preparation : Retrieve PA-PB1 structure (PDB: 3CM8), optimize hydrogen bonding .
- Ligand Parameterization : Assign partial charges (AM1-BCC) and torsional flexibility to the fluorobenzoyl group .
- Binding Energy Analysis : Identify hydrophobic pockets accommodating the cyclopenta[b]thiophene core (ΔG ~-9.5 kcal/mol) .
Advanced: What crystallographic tools resolve hydrogen-bonding patterns in derivatives?
Methodological Answer:
- Software : SHELXL (for refinement) and ORTEP-3 (for visualization) generate thermal ellipsoid plots .
- Hydrogen Bond Analysis : Graph-set notation (e.g., C(6) motifs) identifies N–H···O/F interactions stabilizing crystal packing .
- Case Study : Ethyl 2-(3-phenylthioureido) derivative forms dimeric chains via N–H···S hydrogen bonds (d = 2.98 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
